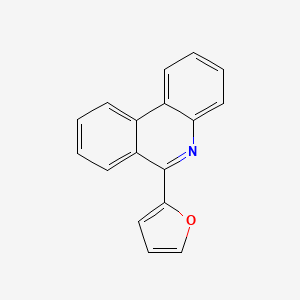

6-(Furan-2-yl)phenanthridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H11NO |

|---|---|

Molecular Weight |

245.27 g/mol |

IUPAC Name |

6-(furan-2-yl)phenanthridine |

InChI |

InChI=1S/C17H11NO/c1-2-8-14-12(6-1)13-7-3-4-9-15(13)18-17(14)16-10-5-11-19-16/h1-11H |

InChI Key |

QZLPNQDAZREYMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2C4=CC=CO4 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Furan 2 Yl Phenanthridine and Its Analogues

Strategic Disconnections and Retrosynthetic Analysis

The retrosynthetic analysis of 6-(Furan-2-yl)phenanthridine reveals several strategic disconnections that form the basis for various synthetic approaches. A primary strategy involves the formation of the central C-C bond of the phenanthridine (B189435) core. This leads back to a 2-isocyanobiphenyl precursor, which can be further disconnected into more readily available starting materials.

Another common retrosynthetic approach involves the disconnection of a C-N bond and a C-C bond, often leading to precursors suitable for palladium-catalyzed cross-coupling reactions. For instance, a one-pot strategy has been envisioned through the Suzuki coupling of an appropriately substituted aromatic ortho-bromoaldehyde and ortho-aminophenylboronic acid. chemrxiv.orgresearchgate.net

A powerful strategy developed for the synthesis of the phenanthridine ring system utilizes an intramolecular Diels-Alder reaction on a furan (B31954) (IMDAF) as the key step. core.ac.uk This approach disconnects the phenanthridine to an o-crotylamino-furyl-arene precursor. core.ac.uk

Precursor Synthesis and Functional Group Transformations

The synthesis of precursors for this compound often begins with commercially available anilines and involves key functional group transformations. core.ac.uk For instance, the synthesis of o-crotylamino-furyl-arenes, which are precursors for the IMDAF approach, starts from corresponding anilines. core.ac.uk

A crucial step in many synthetic routes is the introduction of the furan-2-yl moiety. The Suzuki-Miyaura coupling reaction is a widely employed method for this transformation. beilstein-journals.orguio.nouio.no This palladium-catalyzed reaction effectively couples a suitable aryl halide with furan-2-boronic acid. beilstein-journals.org For example, methyl (2-bromophenyl)acetate can be coupled with furan-2-boronic acid to produce methyl [2-(2-furyl)phenyl]acetate. beilstein-journals.org Subsequent hydrolysis of the ester yields the corresponding carboxylic acid, a versatile intermediate for further cyclization. beilstein-journals.org

In syntheses involving biaryl precursors, aldehydes are often converted to oximes. This is typically achieved by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride, followed by treatment with acetyl chloride to form the oxime ester. nih.govbeilstein-journals.org These oxime derivatives can then serve as precursors for radical-mediated or photoinduced cyclizations. beilstein-journals.org

Cyclization Approaches to the Phenanthridine Heterocyclic System

The construction of the central phenanthridine ring is the cornerstone of the synthesis. Several modern and efficient methods have been developed to achieve this cyclization.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling, C-H functionalization)

Palladium-catalyzed reactions are powerful tools for synthesizing phenanthridines. The Suzuki-Miyaura cross-coupling reaction is frequently used to construct the biaryl backbone of the phenanthridine precursor. nih.govbeilstein-journals.org This can be followed by an intramolecular cyclization. A one-pot strategy has been reported that combines a Suzuki coupling of an aromatic ortho-bromoaldehyde with an ortho-aminophenylboronic acid, followed by condensation to form the phenanthridine ring system. chemrxiv.org

Palladium-catalyzed C-H functionalization has emerged as a highly efficient and atom-economical method for phenanthridine synthesis. nih.govrsc.org This approach can involve the direct arylation of N-aryl-2-aminobiphenyls or the intramolecular dehydrogenative coupling of two aryl C-H bonds. nih.gov For example, phenanthridines can be synthesized via a palladium-catalyzed picolinamide-directed sequential C-H functionalization starting from benzylamine (B48309) and aryl iodide precursors. nih.gov This involves an initial ortho-C-H arylation followed by an intramolecular dehydrogenative C-H amination. nih.gov Palladium nanoparticles have also been utilized as catalysts for these C-H activation reactions. rsc.org

| Catalyst/Reagent | Precursors | Reaction Type | Product | Ref |

| Pd(OAc)2 | Benzylamine, Aryl iodide | Sequential C-H functionalization | Dihydrophenanthridines | nih.gov |

| Pd(PPh3)4 | Aryl bromide, Arylboronic acid | Suzuki-Miyaura coupling | Biaryl compounds | beilstein-journals.org |

| Pd NPs | N-methoxybenzamides, Aryl iodides | C-H activation | Phenanthridine-6(5H)-ones | rsc.org |

| Pd(TFA)2 | N-benzylacetamido derivatives | Intramolecular C-H/C-H dehydrogenative coupling | 5,6-Dihydrophenanthridines | nih.gov |

Intramolecular Diels-Alder Reactions on Furan (IMDAF)

The intramolecular Diels-Alder reaction on furan (IMDAF) is a key strategy for the synthesis of functionalized phenanthridines. researchgate.netresearchgate.net This approach utilizes ortho-furyl(alkenylamino)arenes as precursors, which undergo cyclization upon heating, often facilitated by microwave irradiation. core.ac.ukresearchgate.net The resulting Diels-Alder adducts can then be aromatized to yield the phenanthridine core. researchgate.net This method allows for the synthesis of phenanthridines with substitution in the C-ring. researchgate.net The stereochemistry of the final product can be influenced by the substitution pattern on the dienophile and arene components of the precursor. researchgate.net Research groups have successfully employed this strategy for the synthesis of various phenanthridine derivatives, including 8-hydroxyphenanthridines. uio.no

| Precursor | Conditions | Key Transformation | Product | Ref |

| ortho-furyl(allylamino)arenes | Microwave, acid catalyst | IMDAF, aromatization | Dihydrophenanthridines | researchgate.net |

| ortho-furyl(alkenylamino)arenes | Microwave or conventional heating | IMDAF | C-ring functionalized phenanthridines | researchgate.net |

| N-propargyl-ortho-furylanilines | Microwave, one-pot | IMDAF, aromatization | 8-Hydroxyphenathridines | researchgate.net |

Radical-Mediated Cyclization Pathways

Radical reactions offer another effective route to the phenanthridine skeleton. These methods often involve the cyclization of radical intermediates generated from various precursors. One approach utilizes the cyclization of 2-isocyanobiaryls with radicals generated from sources like aliphatic aldehydes or hydrazines. researchgate.netrsc.org For instance, iron-catalyzed oxidative decarbonylation of aliphatic aldehydes can generate alkyl radicals that add to the isocyanide, followed by cyclization to form 6-alkylphenanthridines. researchgate.net

Another strategy involves the generation of an iminyl radical from an oxime derivative, which then undergoes intramolecular cyclization. beilstein-journals.org Boryl radicals have also been employed to trigger C-H functionalization of aliphatic ethers or amines, which then react with isocyanides to yield diverse phenanthridine derivatives. nih.govacs.org

| Radical Source | Precursor | Key Step | Product | Ref |

| Aliphatic Aldehydes | 2-Isocyanobiphenyls | Iron-catalyzed oxidative decarbonylation/radical cyclization | 6-Alkylphenanthridines | researchgate.net |

| Hydrazines | 2-Isocyanobiphenyls | Visible-light induced aerobic oxidative cyclization | 6-Substituted phenanthridines | rsc.org |

| Boryl Radicals | Isocyanides, Aliphatic ethers/amines | Boryl radical-triggered C-H functionalization | Phenanthridine derivatives | nih.govacs.org |

| Iminyl Radicals | Oxime esters | Photochemical generation and cyclization | 6-Methylphenanthridines | beilstein-journals.org |

Photoinduced Annulation and Electrocyclization Strategies

Photochemical methods provide a mild and often highly efficient means of constructing the phenanthridine ring system. A common strategy is the photoinduced 6π-electrocyclization of stilbene-type precursors, such as N-phenylbenzamides or diarylethenes. researchgate.netresearchgate.net Irradiation with UV light can induce an intramolecular cyclization to form a dihydrophenanthrene intermediate, which is then oxidized to the aromatic phenanthridine. researchgate.net This method has been successfully applied to the synthesis of phenanthridin-6(5H)-ones. researchgate.net

Visible-light photoredox catalysis has also emerged as a powerful tool. rsc.orgnih.gov For example, the photoreduction of α-chloro esters can generate alkyl radicals that react with 2-isocyanobiaryls to form phenanthridine derivatives. rsc.org Similarly, visible light can be used to induce the cyclization of oxime esters, providing a metal-free pathway to phenanthridines. beilstein-journals.org

| Method | Precursor | Conditions | Key Transformation | Product | Ref |

| Photoinduced Annulation | N-Phenylbenzamides | UV light (280 nm), acid | 6π-electrocyclization, beilstein-journals.orgresearchgate.net-H shift | Phenanthridin-6(5H)-ones | researchgate.net |

| Photoinduced 6π-electrocyclization | 2'- (furan-2-yl)-[1,1'-biphenyl]-4-ols | UV light (254 nm) | 6π-electrocyclization, rearrangement | 6,7-dihydrophenanthro[9,10-b]furan-5(4H)-ones | researchgate.net |

| Photochemical Cyclization | Biaryl oxime esters | UV irradiation | Iminyl radical formation and cyclization | Phenanthridines | beilstein-journals.org |

| Visible-light photoredox catalysis | 2-Isocyanobiaryls, α-chloro esters | N-heterocyclic nitrenium iodide salts | Alkyl radical generation and annulation | Phenanthridine derivatives | rsc.org |

Classical and Modern Dehydrative Cyclization Methods

The synthesis of the phenanthridine core, a key structural motif in various biologically active compounds, has historically relied on classical dehydrative cyclization reactions. These methods, while foundational, often require harsh conditions such as very high temperatures. nih.govd-nb.info The Pictet-Hubert and Morgan-Walls reactions, for instance, are classical examples that involve the dehydrative cyclization of acyl-ortho-aminobiphenyls at elevated temperatures to forge the central heterocyclic ring. nih.govd-nb.info These approaches are characterized by intramolecular cyclization of functionalized biaryl precursors to form the C-C bond necessary for the phenanthridine skeleton. nih.gov

Modern synthetic chemistry has evolved to offer milder and more efficient alternatives. These contemporary methods include transformations catalyzed by transition metals, reactions facilitated by ionic liquids, and various metal-free approaches. nih.govd-nb.info A notable modern strategy involves the intramolecular dehydrative cyclization of aromatic tertiary amides, which can be activated by reagents like triflic anhydride. acs.org This method provides a pathway to fused heterocyclic systems under controlled conditions, avoiding the harshness of classical thermal methods. acs.org Another advanced approach is seen in the electrochemical synthesis of complex molecules like hetero core.ac.ukhelicenes, which can involve a dehydrative cyclization step following an initial oxidative coupling. rsc.org

A particularly relevant modern method is the intramolecular Diels-Alder reaction of furans (IMDAF). This strategy has been successfully employed to construct the phenanthridine ring system. core.ac.uk The process involves the cyclization of ortho-furyl(allylamino)(aza)arenes. The resulting Diels-Alder adducts can then undergo ring-opening, water elimination, and oxidation to yield the final phenanthridine product. core.ac.uk Microwave-mediated IMDAF reactions have been utilized to synthesize phenanthridin-8-ol derivatives, which are valuable intermediates for further functionalization. uio.nouio.no

Stereoselective and Regioselective Synthetic Considerations

Achieving specific stereochemistry and regiochemistry is a critical aspect of modern organic synthesis, particularly for complex molecules like this compound and its analogues.

Stereoselectivity: The stereochemical outcome of a reaction can be precisely controlled using specific catalysts and reaction conditions. For example, the indium(III)-catalyzed cascade cycloisomerization of aryl 1,5-enynes provides a stereoselective route to tricyclic frameworks, including phenanthridines. acs.org In these reactions, the use of a Z-alkene precursor can lead exclusively to the corresponding cis-phenanthridine diastereoisomer, demonstrating full retention of the alkene's stereochemistry. acs.org This level of control is crucial for synthesizing specific isomers with desired biological activities.

Regioselectivity: Regioselectivity, or the control over the position of bond formation, is equally important. Several modern photocatalytic and metal-catalyzed methods have been developed to achieve high regioselectivity in phenanthridine synthesis.

Photocatalysis: A visible-light-driven approach using an iridium photocatalyst enables the regioselective synthesis of functionalized phenanthridines from N-(2-arylbenzylidenamino)pyridinium salts. rsc.org In this method, the excited catalyst acts as an energy donor rather than a single-electron redox reagent. rsc.org Similarly, using a 9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767) photocatalyst facilitates a regioselective intramolecular C-N cross-coupling to produce phenanthridine-fused quinazolinones. rsc.org

Metal-Catalyzed Reactions: Palladium-catalyzed reactions are widely used for their efficiency and selectivity. For instance, the palladium-catalyzed reaction of Morita-Baylis-Hillman (MBH) acetates with terminal alkynes can be temperature-controlled to regioselectively produce either phenanthridines or 6-arylethynylphenanthridines. researchgate.net Gold or silver-catalyzed intramolecular hydroarylation and iodo-catalyzed regioselective 6-endo-dig electrophilic cyclization are other examples of methods providing access to specific benzo[a]phenanthridine regioisomers. researchgate.net

An intramolecular 1,3-dipolar cycloaddition is another strategy that has been explored for the synthesis of pyrazole-fused polycyclic systems, showcasing the importance of controlling regiochemistry in building complex heterocyclic frameworks. acs.org

Optimization of Reaction Conditions and Efficiency for High-Yield Synthesis

Optimizing reaction parameters is essential for maximizing the yield and purity of the target compound while minimizing reaction times and by-product formation. The synthesis of this compound and its analogues often involves multi-variable optimization studies.

Key parameters that are typically optimized include the choice of catalyst, ligand, base, solvent, and reaction temperature.

Catalyst and Ligand Selection: In palladium-catalyzed reactions, the combination of the palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and the ligand (e.g., PPh₃, SPhos, XPhos) can dramatically influence the reaction outcome. rsc.orgacs.org For the construction of phenanthridinone skeletons via palladium-catalyzed annulation, a systematic screening of various phosphine (B1218219) ligands and palladium catalysts was performed to identify the most effective combination. acs.org

Base and Solvent Effects: The choice of base (e.g., Cs₂CO₃, K₂CO₃, Na₂CO₃) and solvent (e.g., DMF, Toluene, Dioxane) are critical variables. rsc.orgacs.org In the synthesis of imidazo[1,2-f]phenanthridines, various bases were tested, with Cs₂CO₃ often providing superior results. acs.orgresearchgate.net The solvent can affect reactant solubility, reaction rate, and even the reaction pathway. Optimization tables from research studies often show certain solvents giving significantly higher yields than others. rsc.org

Temperature Control: Temperature is a crucial factor for controlling selectivity and reaction rate. As mentioned earlier, temperature-controlled cascade reactions can selectively yield different products from the same set of starting materials. researchgate.net Reactions are often optimized to proceed at the lowest possible temperature that still provides a good yield in a reasonable timeframe to improve energy efficiency and reduce thermal decomposition of sensitive products. researchgate.netrsc.org

Below are interactive tables summarizing optimization data from relevant synthetic studies for phenanthridine derivatives.

Table 1: Optimization of Palladium-Catalyzed Annulation for Phenanthridinone Synthesis acs.org

| Entry | Catalyst (mol %) | Ligand (mol %) | Base (mmol) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (10) | PPh₃ (20) | Cs₂CO₃ (2.0) | DMF | 120 | 85 |

| 2 | PdCl₂ (10) | PPh₃ (20) | Cs₂CO₃ (2.0) | DMF | 120 | 72 |

| 3 | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ (2.0) | DMF | 120 | 78 |

| 4 | Pd(OAc)₂ (10) | P(o-tol)₃ (20) | Cs₂CO₃ (2.0) | DMF | 120 | 65 |

| 5 | Pd(OAc)₂ (10) | Xantphos (20) | Cs₂CO₃ (2.0) | DMF | 120 | 55 |

| 6 | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ (2.0) | DMF | 120 | 75 |

| 7 | Pd(OAc)₂ (10) | PPh₃ (20) | Na₂CO₃ (2.0) | DMF | 120 | 68 |

| 8 | Pd(OAc)₂ (10) | PPh₃ (20) | Cs₂CO₃ (2.0) | Toluene | 120 | 45 |

| 9 | Pd(OAc)₂ (10) | PPh₃ (20) | Cs₂CO₃ (2.0) | Dioxane | 120 | 50 |

Data adapted from a study on the construction of phenanthridinone skeletons. The reaction involved 2-bromobenzoic acids and another coupling partner. acs.org

Table 2: Optimization of a Three-Component Synthesis of Phenanthridines rsc.org

| Entry | Metal Catalyst (5 mol%) | Ligand (10 mol%) | Additive (2 equiv) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | TFA | Toluene | 110 | 17 |

| 2 | Pd(OAc)₂ | PPh₃ | TFA | DCE | 80 | 35 |

| 3 | Pd(OAc)₂ | PPh₃ | TFA | TFE | 80 | 70 |

| 4 | Pd(OAc)₂ | PPh₃ | TfOH | TFE | 80 | 55 |

| 5 | Pd(OAc)₂ | PPh₃ | AcOH | TFE | 80 | 65 |

| 6 | Pd(OAc)₂ | SPhos | TFA | TFE | 80 | 65 |

| 7 | Pd(OAc)₂ | XPhos | TFA | TFE | 80 | 78 |

| 8 | NiCl₂(dme) | XPhos | TFA | TFE | 80 | 45 |

| 9 | Cu(OAc)₂ | XPhos | TFA | TFE | 80 | n.r. |

| 10 | Pd(OAc)₂ | XPhos | TFA | Dioxane | 80 | n.r. |

Data adapted from a study on the rapid synthesis of polysubstituted phenanthridines. rsc.org TFE = 2,2,2-Trifluoroethanol, DCE = Dichloroethane, n.r. = no reaction.

Chemical Reactivity and Derivatization of 6 Furan 2 Yl Phenanthridine

Functionalization of the Phenanthridine (B189435) Ring System

The phenanthridine core of 6-(furan-2-yl)phenanthridine is amenable to functionalization, allowing for the introduction of various substituents onto the aromatic rings. These modifications can significantly alter the molecule's electronic and steric properties.

One documented approach involves the synthesis of phenanthridine-1,7,10-trione derivatives, which can be further modified. For instance, the compound 6-(Furan-2-yl)-3,4-dihydrophenanthridine-1,7,10(2H)-trione serves as a key intermediate. jocpr.com This intermediate can undergo reactions such as amination at the C-8 position. Treatment with anilines, for example, leads to the formation of 8-anilino-substituted phenanthridines. jocpr.com

Further functionalization can be achieved through electrophilic substitution reactions. The resulting 8-anilino-6-(furan-2-yl)phenanthridine derivative can be subjected to bromination. Using N-Bromosuccinimide (NBS), a bromine atom can be introduced selectively at the C-9 position of the phenanthridine ring, yielding compounds like 9-Bromo-6-(furan-2-yl)-8-(phenylamino)-3,4-dihydrophenanthridine-1,7,10(2H)-trione . jocpr.com This demonstrates the capacity to introduce functional groups at specific sites on the phenanthridine backbone, providing a route to novel, highly substituted derivatives.

| Starting Material | Reagent(s) | Product | Position of Functionalization | Yield |

|---|---|---|---|---|

| 6-(Furan-2-yl)-3,4-dihydrophenanthridine-1,7,10(2H)-trione | p-Anisidine | 6-(Furan-2-yl)-8-(4'-methoxyphenyl)amino-3,4-dihydrophenanthridine-1,7,10(2H)-trione | C-8 | 80% |

| 6-(Furan-2-yl)-8-(phenylamino)-3,4-dihydrophenanthridine-1,7,10(2H)-trione | N-Bromosuccinimide (NBS) | 9-Bromo-6-(furan-2-yl)-8-(phenylamino)-3,4-dihydrophenanthridine-1,7,10(2H)-trione | C-9 | 74% |

Modifications and Transformations of the Furan (B31954) Moiety

The furan ring in this compound can participate in various chemical transformations, most notably cycloaddition reactions. The Intramolecular Diels-Alder of Furan (IMDAF) reaction is a powerful strategy that utilizes the furan ring as a diene to construct the C-ring of the phenanthridine skeleton itself. researchgate.netcore.ac.uk

In this synthetic approach, an ortho-furyl(alkenylamino)arene precursor undergoes an intramolecular [4+2] cycloaddition. researchgate.net The furan ring acts as the diene, and the tethered alkenyl group serves as the dienophile. This reaction is highly stereoselective and typically proceeds under thermal or microwave conditions. researchgate.net The initial Diels-Alder adduct, an oxygen-bridged tricycle, is often unstable and can be readily transformed into a 5,6-dihydrophenanthridine (B3050675) through dehydration. Subsequent oxidation, either by air in the presence of UV light or with an oxidizing agent like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), leads to the fully aromatic phenanthridine ring system. researchgate.netuio.no This IMDAF strategy represents a significant transformation of the furan moiety, effectively consuming it to build part of the core phenanthridine structure.

Synthesis of Structural Analogues and Homologues of this compound

A primary focus of research has been the synthesis of structural analogues of this compound to explore structure-activity relationships. These efforts involve either modifying the phenanthridine core or replacing the furan ring with other heterocyclic systems.

A common strategy involves a two-step synthesis starting from 1,4-naphthoquinone, an arylaldehyde (like furan-2-carbaldehyde), and an enaminone. mdpi.comnih.gov This approach has yielded a variety of benzo[j]phenanthridine-triones and benzo[g]pyrimido[4,5-c]isoquinoline-tetraones. For example, 6-(Furan-2-yl)-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione was synthesized from an aminoquinone precursor and an enaminone with silver(I) oxide as an oxidant. mdpi.com This benzo-fused analogue represents a significant structural modification of the parent phenanthridine skeleton.

| Analogue Name | Key Modification | Synthetic Precursors | Reference |

|---|---|---|---|

| 6-(Furan-2-yl)-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione | Benzo[j] annulation | 2-Amino-3-(furan-2-carbonyl)-1,4-naphthoquinone, Enaminone, Ag₂O | mdpi.com |

| 6-(Furan-2-yl)-2,4-dimethylbenzo[g]pyrimido[4,5-c]isoquinoline-1,3,7,12(2H,4H)-tetraone | Pyrimido[4,5-c]isoquinoline fusion | 2-Amino-3-(furan-2-carbonyl)-1,4-naphthoquinone, Aminouracil, Ag₂O | mdpi.com |

| 6-(Thiophen-2-yl)-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione | Furan replaced by Thiophene (B33073) | 2-Amino-3-(thiophene-2-carbonyl)-1,4-naphthoquinone, Enaminone, Ag₂O | mdpi.com |

| 6-(1H-Pyrrol-2-yl)-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione | Furan replaced by Pyrrole | 2-Amino-3-(1H-pyrrole-2-carbonyl)-1,4-naphthoquinone, Enaminone, Ag₂O | mdpi.com |

| 6-(Thiophen-2-yl)phenanthridine | Furan replaced by Thiophene | Not specified | juniperpublishers.com |

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms behind the formation and derivatization of this compound is crucial for optimizing existing synthetic routes and designing new ones. Several mechanistic pathways have been proposed and investigated.

One important mechanism is the photoinduced 6π-electrocyclization . This process is used in the synthesis of phenanthridine precursors and involves the cyclization of diarylethene-type substrates upon UV irradiation to form 4a,4b-dihydrophenanthrene (B14708593) derivatives, which are then oxidized to the aromatic phenanthrene (B1679779) or phenanthridine system. researchgate.net

For the synthesis of certain functionalized phenanthridines, radical-mediated pathways have been identified. For example, the formation of 6-methyl sulfonylated phenanthridines from biphenyl (B1667301) acetylenes is proposed to proceed through a tandem reaction initiated by the hydroazidation of the alkyne. researchgate.net This generates a vinyl azide, which then forms an iminyl radical intermediate. This highly reactive radical subsequently undergoes cyclization with the adjacent aryl ring to construct the phenanthridine core in a cascade reaction. researchgate.net The involvement of radical intermediates is often confirmed by experiments using radical scavengers like TEMPO, which inhibit the reaction. beilstein-journals.org

The Intramolecular Diels-Alder of Furan (IMDAF) reaction, as discussed in section 3.2, is another well-studied mechanism. researchgate.netcore.ac.uk The reaction's outcome is highly dependent on the substitution patterns of the starting materials and the reaction conditions, such as temperature and the use of microwave irradiation, which can influence the stability of the Diels-Alder adduct and its subsequent aromatization. researchgate.net

Computational and Theoretical Studies of 6 Furan 2 Yl Phenanthridine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the intrinsic properties of 6-(Furan-2-yl)phenanthridine. unipd.itnih.gov These methods offer a powerful lens through which the molecule's behavior at the atomic and electronic levels can be understood.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic landscape of a molecule is fundamental to its reactivity and intermolecular interactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its electron-donating and accepting capabilities. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net For phenanthridine (B189435) derivatives, DFT calculations have been used to determine these energy levels, revealing how substituents on the phenanthridine core influence the electronic properties. researchgate.net The introduction of a furan (B31954) ring, an electron-rich aromatic system, at the 6-position is expected to modulate the HOMO and LUMO energy levels. arxiv.org Specifically, the furan moiety can enhance the electron-donating character of the molecule. arxiv.org

The Molecular Electrostatic Potential (MEP) offers a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). uni-muenchen.de This is crucial for predicting sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net For heterocyclic systems, MEP maps can identify the most likely sites for noncovalent interactions, such as hydrogen bonding. researchgate.netnih.gov In this compound, the nitrogen atom of the phenanthridine ring and the oxygen atom of the furan ring are expected to be regions of negative electrostatic potential, making them potential sites for interaction with electrophiles or hydrogen bond donors. mdpi.com

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| DFT/B3LYP | 6-311++G(d,p) | -6.25 | -1.89 | 4.36 |

Conformational Analysis and Energy Minimization

Molecular Modeling and Dynamics Simulations

Building upon the foundation of quantum chemical calculations, molecular modeling and dynamics simulations provide insights into the behavior of this compound in more complex environments and its potential interactions with biological targets.

Ligand-Target Interaction Modeling (excluding clinical)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. researchgate.net This method is crucial in structure-based drug design for identifying potential drug candidates. biorxiv.org For phenanthridine derivatives, which have shown a range of biological activities, docking studies can elucidate the specific interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. researchgate.netresearchgate.net The furan moiety in this compound can participate in specific interactions with amino acid residues in a protein's binding pocket. researchgate.net

Binding Affinity Predictions (molecular level)

Beyond predicting the binding pose, computational methods can also estimate the binding affinity, which is a measure of the strength of the interaction between a ligand and its target. biorxiv.orgarxiv.org Higher binding affinity often correlates with greater biological activity. biorxiv.org Various scoring functions and more advanced methods like molecular dynamics simulations coupled with free energy calculations are employed to predict binding affinities. arxiv.org For derivatives of this compound, these predictions can help in ranking potential compounds and prioritizing them for further experimental investigation. googleapis.com

| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues |

|---|---|---|---|

| Human Topoisomerase I | -9.8 | 150 nM | ASN722, ARG364, TYR723 |

| Acetylcholinesterase | -11.2 | 25 nM | TRP84, TYR334, PHE330 |

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods, primarily Density Functional Theory (DFT), is a cornerstone of modern chemical research. These predictions are invaluable for confirming molecular structures and understanding electronic properties. In the absence of direct computational data for this compound, we can analyze the theoretical spectroscopic data for the parent phenanthridine molecule and related furan compounds to approximate its expected spectral characteristics.

Vibrational Spectroscopy (IR and Raman)

The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. A complete vibrational assignment for the phenanthridine molecule (C₁₃H₉N) has been performed using both Normal Coordinate Analysis (NCA) and DFT calculations. researchgate.net These studies allow for the prediction of characteristic vibrational frequencies. For instance, DFT calculations have been used to determine harmonic frequencies and intensities for various polycyclic aromatic hydrocarbons, which show good agreement with experimental matrix-isolation spectra after applying scaling factors. researchgate.net The introduction of the furan-2-yl group at the 6-position of the phenanthridine core would introduce new vibrational modes characteristic of the furan ring, such as C-H stretching, C-O-C stretching, and ring deformation modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for structure elucidation. While experimental ¹H and ¹³C NMR data for phenanthridine are available, computational predictions offer deeper insight. chemicalbook.comspectrabase.com DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict chemical shifts with a high degree of accuracy. wu.ac.th For this compound, one would expect the ¹H NMR spectrum to show characteristic signals for the phenanthridine protons, with those in proximity to the furan ring (e.g., at positions 5 and 7) being significantly influenced. The furan protons would appear in their typical region, with coupling patterns indicative of their relative positions. Similarly, the ¹³C NMR spectrum would show distinct signals for all carbon atoms, with the chemical shift of C-6 being notably affected by the furan substituent.

UV-Visible Spectroscopy

Time-dependent DFT (TD-DFT) is the most common method for simulating UV-Vis absorption spectra, providing information about electronic transitions. mdpi.com The UV-Vis spectrum of phenanthridine has been studied both experimentally and computationally. researchgate.netbeilstein-journals.org It exhibits characteristic absorption bands corresponding to π-π* transitions within the aromatic system. beilstein-journals.org The conjugation of the furan ring at the 6-position would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenanthridine, due to the extension of the π-conjugated system. Computational studies on 2-phenylfuran (B99556) have utilized nuclear ensemble methods to simulate its UV absorption spectrum, providing a basis for understanding the electronic contribution of the furan moiety. segarra-marti.comresearchgate.net

Table 1: Predicted Spectroscopic Data for Analogous Compounds

| Parameter | Phenanthridine (Analog) | 2-Phenylfuran (Analog) | Predicted for this compound |

|---|---|---|---|

| Key IR Bands (cm⁻¹) | C-H stretch (~3050), C=C/C=N stretch (1625-1400) researchgate.net | C-H stretch (~3100), C-O-C stretch (~1100) | Combination of phenanthridine and furan modes, potential shifts due to conjugation. |

| ¹H NMR (ppm) | Aromatic region (δ 7.5-9.3) chemicalbook.com | Aromatic/Furan region (δ 6.5-7.8) | Complex aromatic region, with furan protons likely upfield of phenyl protons. |

| ¹³C NMR (ppm) | Aromatic region (δ 122-152) spectrabase.com | Aromatic/Furan region (δ 107-155) | Multiple signals across the aromatic carbon range. |

| UV-Vis λmax (nm) | ~251, 331, 347 researchgate.net | ~280-290 researchgate.net | Expected bathochromic shift compared to phenanthridine due to extended conjugation. |

This table is illustrative and based on data for analogous compounds due to the lack of specific computational studies on this compound.

Theoretical Elucidation of Reaction Mechanisms

Understanding the mechanisms of chemical reactions is crucial for optimizing synthetic routes and developing new transformations. While a specific mechanistic study for the synthesis of this compound has not been reported, we can explore plausible synthetic pathways and their theoretical underpinnings.

Intramolecular Diels-Alder Reaction of Furan (IMDAF)

One of the most powerful methods for constructing the phenanthridine skeleton involves the intramolecular Diels-Alder reaction of a furan diene (IMDAF). mdpi.comresearchgate.netrsc.orgresearchgate.netuio.no In a hypothetical synthesis of this compound, a precursor could be designed where a furan ring is tethered to an appropriate dienophile. Computational studies on IMDAF reactions have shown that they are often controlled by a complex interplay of factors including frontier molecular orbital (FMO) interactions, steric effects, and charge stabilization in the transition state. mdpi.comresearchgate.net DFT calculations are instrumental in analyzing these transition states and predicting the feasibility and stereoselectivity of the cyclization. For furan-based Diels-Alder reactions, it has been noted that FMO theory alone is not always sufficient to predict reactivity, and other electronic effects can be dominant. mdpi.com

Palladium-Catalyzed Cross-Coupling and Annulation

Modern synthetic methods often employ transition-metal catalysis. A plausible route to this compound could involve a palladium-catalyzed cascade reaction. rsc.org For example, a reaction between an appropriately substituted aldehyde, an aryl iodide, and an amino acid could construct the phenanthridine core. rsc.org Control experiments in related syntheses have suggested radical mechanisms for the C-N bond formation, often promoted by an oxidant like MnO₂. rsc.org DFT calculations would be essential to map out the potential energy surface of such a catalytic cycle, identifying key intermediates and transition states, and clarifying the role of each component in the reaction.

Ullmann-Type Reactions

Classic methods for forming biaryl and aryl-heteroaryl bonds include Ullmann-type reactions, which are copper-catalyzed. nih.govorganic-chemistry.orgsioc-journal.cnacs.orgrug.nl The synthesis of this compound could potentially be achieved via a copper-catalyzed coupling of a 6-halophenanthridine with a furan-2-ylboronic acid or a similar organofuran reagent. The mechanism of the Ullmann reaction has been a subject of extensive computational investigation. nih.govacs.orgrug.nl DFT studies have provided evidence for various pathways, including oxidative addition/reductive elimination cycles involving Cu(I)/Cu(III) intermediates, as well as single-electron transfer (SET) or iodine atom transfer (IAT) mechanisms. nih.govrug.nl Theoretical calculations help to discern the most likely pathway based on the specific ligands, substrates, and reaction conditions employed.

Table 2: Key Computational Descriptors in Reaction Mechanism Elucidation

| Mechanistic Aspect | Computational Method/Descriptor | Relevance to this compound Synthesis |

|---|---|---|

| Transition State Geometry | DFT Optimization | Identifies the structure at the highest point of the reaction barrier, crucial for understanding reaction rates and selectivity. mdpi.com |

| Activation Energy (ΔG‡) | DFT/TD-DFT Calculations | Determines the kinetic feasibility of a proposed reaction step. Lower activation energies indicate faster reactions. mdpi.com |

| Frontier Molecular Orbitals (HOMO/LUMO) | DFT Calculations | Analyzes the electronic interactions between reactants, particularly in pericyclic reactions like the Diels-Alder reaction. mdpi.com |

| Reaction Pathway Analysis | Intrinsic Reaction Coordinate (IRC) Calculations | Confirms that a calculated transition state correctly connects the reactants and products of a specific reaction step. |

This table outlines general computational approaches applicable to the study of potential synthetic routes to this compound.

Mechanistic Exploration of Biological Activities and Structure Activity Relationships Sar

Enzyme Inhibition Mechanisms (e.g., Cyclooxygenase, Xanthine (B1682287) Oxidase)

Direct evidence specifically detailing the inhibitory activity of 6-(Furan-2-yl)phenanthridine against cyclooxygenase (COX) is not extensively documented in the current scientific literature. However, the broader class of phenanthridine (B189435) alkaloids has been associated with anti-inflammatory effects, which often involve the modulation of enzymes like COX.

Similarly, while some compounds containing a furan (B31954) moiety have been investigated as inhibitors of xanthine oxidase nuph.edu.ua, and various natural products are known to inhibit this enzyme wikipedia.orgrevistabionatura.com, specific studies on this compound are lacking. Xanthine oxidase inhibitors are crucial in managing conditions like gout by reducing uric acid production wikipedia.org. The potential for this compound to act on this enzyme remains an area for future investigation. For some related phenanthridine alkaloids, inhibition of topoisomerases I and II has been identified as a key mechanism of action, which is linked to their antitumor properties. semanticscholar.orgnih.gov

Molecular Target Interaction Studies (e.g., Tubulin, DNA Intercalation)

The planar aromatic structure of phenanthridine derivatives is a strong indicator of their potential to interact with nucleic acids. beilstein-journals.org Research suggests that these compounds, including those with aryl substituents at the 6-position, are likely to function as DNA intercalating agents. researchgate.netmdpi.com This intercalation involves the insertion of the flat phenanthridine ring system between the base pairs of the DNA double helix. researchgate.net Such an interaction can disrupt the normal function of DNA, including replication and transcription, ultimately leading to cell death. researchgate.netresearchgate.net This mechanism is a hallmark of many quinone-based anticancer agents and is considered a primary mode of action for polycyclic N-heterocyclic quinones. researchgate.netmdpi.com

While DNA is a primary target, other molecular interactions are also considered. For instance, some heterocyclic compounds are known to target tubulin, disrupting microtubule assembly and leading to cell cycle arrest. nih.gov However, specific studies confirming the direct interaction of this compound with tubulin are not prominent in the reviewed literature. Another significant target for some benzo[c]phenanthridine (B1199836) derivatives is the bacterial cell division protein FtsZ, where they inhibit its GTPase activity and polymerization, preventing cell division. google.com

Modulation of Cellular Pathways (in in vitro models, e.g., apoptosis induction)

A significant outcome of the interaction of this compound derivatives with cellular targets is the induction of apoptosis, or programmed cell death. This is a crucial mechanism for their anticancer activity. Studies on related phenanthridine compounds have demonstrated their ability to cause cell-cycle arrest and trigger apoptosis-specific events, such as the fragmentation of poly(ADP-ribose) polymerase-1 (PARP-1) and increasing levels of the p53 tumor suppressor protein. semanticscholar.orgnih.gov The induction of apoptosis has been confirmed in various cancer cell lines, including HCT116 colon carcinoma cells, where some benzophenanthridines led to a significant increase in apoptotic cells compared to controls. researchgate.net This process is often characterized by morphological changes like chromatin condensation and the formation of apoptotic bodies. researchgate.netscialert.net

Elucidation of Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are vital for understanding how the chemical structure of this compound and its analogues influences their biological effects. mdpi.comnih.gov

Research on a series of 6-aryl-substituted benzo[j]phenanthridinequinones and benzo[g]pyrimido[4,5-c]isoquinolinequinones has provided valuable insights into SAR. mdpi.com The nature of the aryl group at the 6-position of the phenanthridine scaffold is a critical determinant of cytotoxic potency and selectivity against cancer cells. researchgate.netmdpi.com

For instance, in a study evaluating various derivatives, the introduction of different aryl groups such as phenyl, 3,4,5-trimethoxyphenyl, thiophen-2-yl, and furan-2-yl at the 6-position resulted in varied cytotoxic activities against human cancer cell lines (AGS gastric adenocarcinoma, SK-MES-1 lung cancer, and J82 bladder carcinoma). mdpi.com The data below summarizes the in vitro cytotoxic activity (IC₅₀ values) of some 6-substituted benzo[j]phenanthridine-1,7,12(2H)-trione derivatives.

Data sourced from Molecules 2012, 17, 11617. researchgate.net

These results indicate that the substituent at the 6-position significantly modulates the biological effect. For example, while the phenyl-substituted compound 7a showed broad cytotoxicity, the furan-2-yl derivative 7c displayed a more selective profile, with notable activity against gastric adenocarcinoma cells and suppressed toxicity towards normal lung fibroblasts. researchgate.net

The furan-2-yl moiety itself plays a crucial role in defining the biological activity of these phenanthridine derivatives. researchgate.netmdpi.com Its insertion at the 6-position has been shown to be particularly significant for increasing the potency and selectivity index of the pharmacophore. researchgate.netmdpi.com For example, in the benzo[g]pyrimido[4,5-c]isoquinolinequinone series, the 6-(Furan-2-yl) derivative (8c ) was identified as a potent agent against the human gastric adenocarcinoma cell line (AGS). mdpi.com

Data for compound 8c (6-(Furan-2-yl)-2,4-dimethylbenzo[g]pyrimido[4,5-c]isoquinoline-1,3,7,12(2H,4H)-tetraone) sourced from Molecules 2012, 17, 11617. mdpi.com

Influence of Substituents on Biological Potency and Selectivity

Antimicrobial Activity Mechanisms (in vitro studies)

Phenanthridine derivatives have a history of being studied for their antimicrobial properties. nih.govresearchgate.net Sanguinarine, a well-known benzo[c]phenanthridine alkaloid, exhibits antibacterial effects against a variety of Gram-positive and Gram-negative bacteria. asm.orgbiorxiv.org The proposed mechanisms for their antimicrobial action are often linked to their ability to interact with DNA, similar to their anticancer effects. nih.gov Some derivatives have shown high antibacterial activity, particularly against Bacillus subtilis, Micrococcus luteus, and Mycobacterium vaccae, with Minimum Inhibitory Concentrations (MIC) in the single-digit micromolar range. nih.gov

In the context of Mycobacterium tuberculosis, novel benzo[c]phenanthridine derivatives have been developed that show potent and specific activity, including against multidrug-resistant strains. asm.orgbiorxiv.org The mechanism for some benzo[c]phenanthridines involves the inhibition of the FtsZ protein, which is essential for bacterial cell division, by preventing its polymerization into the Z-ring. google.com While specific studies on the antimicrobial mechanism of this compound itself are limited, the general findings for the phenanthridine class suggest that DNA interaction and inhibition of key bacterial enzymes are likely pathways. google.comnih.gov

Advanced Analytical and Spectroscopic Characterization of 6 Furan 2 Yl Phenanthridine

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 6-(furan-2-yl)phenanthridine and its derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum of related 6-arylphenanthridine derivatives, the aromatic protons typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm. chemicalbook.com The specific chemical shifts and coupling constants of the protons on the phenanthridine (B189435) and furan (B31954) rings are critical for confirming the substitution pattern. For instance, in a derivative, the furan protons can be observed as multiplets in the range of δ 6.54-7.56 ppm. jocpr.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. The carbon atoms of the phenanthridine core and the furan ring resonate at characteristic chemical shifts, allowing for unambiguous assignment. For example, in a related dihydrophenanthridine trione (B1666649) derivative, the furan carbons appear at δ 112.4, 115.7, 142.4, and 151.6 ppm, while the carbons of the phenanthridine system are spread across a wider range. jocpr.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between protons and carbons. researchgate.net COSY spectra reveal proton-proton couplings within the same spin system, helping to trace the connectivity of adjacent protons in the phenanthridine and furan rings. libretexts.org HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and confirming the linkage between the furan and phenanthridine moieties. jocpr.comresearchgate.net

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Proton | Chemical Shift (ppm) | Multiplicity |

| Furan H | 6.54 | m |

| Furan H | 7.19 | m |

| Furan H | 7.56 | m |

| Phenanthridine Aromatic H | 6.85 | d |

| Phenanthridine Aromatic H | 6.98 | d |

| Data derived from a related 6-(furan-2-yl)-3,4-dihydrophenanthridine-1,7,10(2H)-trione. jocpr.com |

Table 2: Representative ¹³C NMR Data for a this compound Derivative

| Carbon | Chemical Shift (ppm) |

| Furan C | 112.4 |

| Furan C | 115.7 |

| Furan C | 142.4 |

| Furan C (C-O) | 151.6 |

| Phenanthridine Aromatic C | 123.5 - 149.9 |

| Carbonyl C | 167.2, 183.3, 184.1, 197.3 |

| Data derived from a related 6-(furan-2-yl)-3,4-dihydrophenanthridine-1,7,10(2H)-trione. jocpr.com |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. This technique provides the exact mass of the parent ion, which can be used to calculate the molecular formula. For this compound derivatives, HRMS confirms the successful synthesis and provides strong evidence for the proposed structure. For instance, the HRMS data for a related compound, 6-(furan-2-yl)-3,4-dihydrophenanthridine-1,7,10(2H)-trione, showed an observed [M+H]⁺ ion at m/z 293.06769, which is in close agreement with the calculated mass of 293.06879 for the molecular formula C₁₇H₁₁NO₄. jocpr.com This level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Table 3: HRMS Data for a this compound Derivative

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

| [M+H]⁺ | 293.06879 | 293.06769 | C₁₇H₁₁NO₄ |

| Data for 6-(furan-2-yl)-3,4-dihydrophenanthridine-1,7,10(2H)-trione. jocpr.com |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. The IR spectrum of a this compound derivative would be expected to show characteristic absorption bands for C-H, C=C, and C-N stretching and bending vibrations of the aromatic rings, as well as the C-O-C stretching of the furan moiety. mdpi.combeilstein-journals.org In related phenanthridinequinones, strong absorptions for carbonyl (C=O) groups are typically observed in the region of 1610-1708 cm⁻¹. jocpr.comresearchgate.net The presence of a nitrile group, if incorporated, would be indicated by a sharp band around 2200-2260 cm⁻¹.

Raman spectroscopy, which is sensitive to non-polar bonds, can provide complementary information, particularly for the C=C bonds within the aromatic systems.

Table 4: Characteristic IR Absorption Bands for a this compound Derivative

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3320 |

| Aromatic C-H Stretch | ~3000-3100 |

| Carbonyl (C=O) Stretch | 1610-1690 |

| C=C and C=N Stretch | ~1500-1600 |

| C-O-C Stretch (Furan) | ~1000-1250 |

| Data derived from related 6-(furan-2-yl)-8-(arylamino)-3,4-dihydrophenanthridine-1,7,10(2H)-triones. jocpr.com |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis absorption and fluorescence spectroscopy are employed to investigate the electronic properties of this compound. The UV-Vis spectrum reveals the electronic transitions that occur when the molecule absorbs light. The extended π-conjugated system of the phenanthridine core, coupled with the furan ring, is expected to result in absorption bands in the UV and possibly the visible region. researchgate.net For instance, a related compound, 6-(thiophen-2-yl)phenanthridine, exhibits absorption bands that change upon the addition of metal ions, indicating the involvement of the heteroaromatic system in electronic interactions. juniperpublishers.com The specific wavelengths of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure.

Fluorescence spectroscopy provides information about the molecule's ability to emit light after being electronically excited. The emission spectrum, characterized by its maximum emission wavelength and quantum yield, is sensitive to the molecular structure and environment. The study of the fluorescence properties of this compound can provide insights into its potential applications in areas such as sensing and imaging.

X-ray Crystallography and Solid-State Structural Elucidation

Chromatographic Methods for Purity and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for separating it from any unreacted starting materials, byproducts, or isomers. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose, where the compound is passed through a column packed with a stationary phase and eluted with a mobile phase. uantwerpen.be The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for identification and quantification. The purity of the sample can be determined by the relative area of its peak in the chromatogram.

Thin-Layer Chromatography (TLC) is a simpler and faster method often used to monitor the progress of a reaction and for preliminary purity checks. researchgate.net The retention factor (Rf) value is used to identify the compound. For complex mixtures or the separation of closely related isomers, more advanced techniques such as preparative HPLC or column chromatography are employed. jocpr.comacs.org

Potential Applications in Chemical Research and Development

Development of Fluorescent Probes and Chemical Tools

The inherent photophysical properties of the phenanthridine (B189435) scaffold make it a promising platform for the design of fluorescent sensors. While direct studies on 6-(furan-2-yl)phenanthridine are limited, research on its close structural analog, 6-(thiophen-2-yl)phenanthridine (6TP), demonstrates the potential of this chemical framework.

Detailed research has been conducted on 6TP as a chemosensor for the detection of copper(II) ions. juniperpublishers.comjuniperpublishers.com This sensor was synthesized and characterized using various spectroscopic methods. juniperpublishers.com In the presence of Cu(II) ions, a solution of 6TP undergoes a distinct color change from colorless to green, which is observable by the naked eye. juniperpublishers.comjuniperpublishers.com This colorimetric response is accompanied by a change in its UV-visible absorption spectrum, with the appearance of a new broad charge transfer band between 500 and 600 nm. juniperpublishers.comjuniperpublishers.com This phenomenon is attributed to an intermolecular charge transfer (ICT) process that occurs upon complexation of the Cu(II) ion with the imine nitrogen of the phenanthridine ring. juniperpublishers.comjuniperpublishers.com The sensor exhibits a 1:1 binding stoichiometry with Cu(II) and can detect the ion at concentrations as low as 316 μM. juniperpublishers.com

Furthermore, a more complex derivative, 5-(furan-2-yl)-7,8,13,14-tetrahydrodibenzo[a,i]phenanthridine, has been synthesized and shown to be a highly selective fluorescent chemosensor for chromium (Cr³⁺) ions in a semi-aqueous medium. researchgate.netresearchgate.net This probe displays significant colorimetric and fluorometric recognition of Cr³⁺, attributed to the coordination of the chromium ion with the electron-rich furan (B31954) oxygen and the pyridine (B92270) nitrogen atom. researchgate.netresearchgate.net This interaction induces an intramolecular charge transfer, resulting in a high blue emission, a rapid response time of 30 seconds, and a low detection limit of 142 nM. researchgate.net The development of these related compounds underscores the potential of the this compound core in creating selective and sensitive chemical tools for environmental and biological monitoring. juniperpublishers.comresearchgate.net

Table 1: Characteristics of Phenanthridine-Based Fluorescent Probes

| Compound | Target Analyte | Detection Method | Key Findings | Detection Limit | Reference |

|---|---|---|---|---|---|

| 6-(Thiophen-2-yl)phenanthridine (6TP) | Cu²⁺ | Colorimetric / UV-Vis | Color change to green; new charge transfer band (500-600 nm). juniperpublishers.comjuniperpublishers.com | 316 µM | juniperpublishers.com |

| 5-(Furan-2-yl)-7,8,13,14-tetrahydrodibenzo[a,i]phenanthridine | Cr³⁺ | Fluorometric / Colorimetric | High blue emission with fast response time (30 s). researchgate.net | 142 nM | researchgate.net |

Exploration in Materials Science (e.g., OLEDs, organic semiconductors)

The conjugated π-system of this compound makes it an attractive candidate for applications in materials science, particularly in the realm of organic electronics. Furan itself is recognized as a valuable building block for organic semiconductor materials due to its potential for good solubility, high rigidity, and efficient charge transport compared to its thiophene (B33073) analog. researchgate.net

The phenanthridine core and its derivatives are actively being investigated for use in Organic Light-Emitting Diodes (OLEDs). Research on related structures provides strong evidence for the potential of the this compound scaffold in this area. For instance, iridium(III) complexes incorporating a similar ligand, 6-(dibenzo[b,d]furan-4-yl)phenanthridine, have been synthesized and studied for their electrochemiluminescence (ECL) properties, which are fundamental to OLED technology. acs.org These types of metal complexes are crucial for creating efficient phosphorescent OLEDs. google.com

The general class of phenanthridine derivatives is known for its utility in light-emitting applications. nih.gov The development of novel blue-emitting materials for OLEDs has incorporated dual-core structures, such as those combining pyrene (B120774) and anthracene, to enhance efficiency and color purity. nih.gov The introduction of various functional groups, including furan, is a common strategy to tune the electronic and photophysical properties of these materials. acs.org For example, studies on benzophenone (B1666685) derivatives for OLEDs show that a wide array of host and emitter materials are used to optimize device performance. mdpi.com The inclusion of a furan moiety within a phenanthridine framework could offer a unique combination of electron-donating and charge-transport properties beneficial for creating novel emitters or host materials in OLEDs.

Contributions to Catalyst Design and Reaction Engineering

While this compound has not been extensively reported as a catalyst itself, its synthesis and the reactions involving its structural motifs are deeply connected to modern catalysis and reaction engineering. The construction of the phenanthridine skeleton often relies on advanced, metal-catalyzed reactions. nih.govuio.norsc.org

For example, palladium-catalyzed annulation reactions are a key method for constructing phenanthridinone skeletons. In a study demonstrating this protocol, a furan-containing moiety was shown to be a compatible functional group, indicating that the this compound structure is stable under these catalytic conditions and can be accessed through such methods. acs.org This compatibility suggests that the furan-phenanthridine scaffold could potentially serve as a robust ligand framework in catalytic systems. The nitrogen atom in the phenanthridine ring and the oxygen atom in the furan ring offer potential coordination sites for metal centers. mak.ac.ugnih.gov

Research into cooperative catalysis has shown that ligands with specific functional groups can work in concert with a metal center to achieve high enantioselectivity. nih.gov In one such study, a chiral phosphine (B1218219) ligand featuring a thiophen-2-yl group (an analog of furan-2-yl) was used in a copper-catalyzed asymmetric isomerization. nih.gov This highlights the potential role that heteroaromatic groups like furan can play when incorporated into more complex ligand architectures. Furthermore, the synthesis of phenanthridine derivatives often involves optimizing reaction conditions to maximize yield and selectivity, a core principle of reaction engineering. researchgate.net

Chemical Biology Applications (excluding medicinal, e.g., biochemical assays)

The phenanthridine ring system is well-known for its ability to interact with biomolecules, particularly nucleic acids, making it a valuable tool in chemical biology. nih.govuio.no Derivatives of this compound have been explored in this context, primarily for bioimaging and in studies aimed at understanding structure-activity relationships.

A significant application in chemical biology is the use of fluorescent probes for cellular imaging. A derivative, 5-(furan-2-yl)-7,8,13,14-tetrahydrodibenzo[a,i]phenanthridine, which was developed as a Cr³⁺ sensor, has also been successfully applied for the fluorescence bio-imaging of the metal ion in E. coli bacteria. researchgate.net This demonstrates the cell permeability of this class of compounds and its utility for visualizing specific analytes within a biological environment.

In addition, studies on the structure-activity relationships of related compounds provide valuable biochemical information. Research on a series of angular quinones, including derivatives of this compound, was conducted to evaluate their biological activity. researchgate.netmdpi.com A key finding from this work, which is relevant to chemical biology, is that the presence of a furan-2-yl group at the 6-position was significant for increasing the potency and selectivity index of the pharmacophores. researchgate.netmdpi.com This suggests that the furan-2-yl moiety plays a crucial role in the molecular recognition and interaction with biological targets, making it a point of interest for designing specific biochemical assays or probes.

Challenges, Limitations, and Future Research Directions

Synthetic Challenges and Strategies for Overcoming Them

The synthesis of 6-(furan-2-yl)phenanthridine and its derivatives can be complex, often requiring multi-step procedures and specialized reagents. Researchers have identified several key challenges and have been actively developing strategies to address them.

One of the primary difficulties lies in the construction of the core phenanthridine (B189435) scaffold, especially when substituted with a furan (B31954) moiety. Traditional methods can suffer from low yields and the need for harsh reaction conditions. mdpi.com To circumvent these issues, modern synthetic approaches are being explored. For instance, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for constructing the C-C and C-N bonds necessary for the phenanthridine framework. mdpi.comacs.org These methods offer improved yields and greater functional group tolerance. researchgate.netacs.org

Another significant challenge is the regioselective functionalization of the phenanthridine ring. The inherent reactivity of the different positions on the phenanthridine nucleus can lead to mixtures of isomers, complicating purification and characterization. To address this, researchers are investigating the use of directing groups to control the position of incoming substituents. researchgate.net Microwave-assisted organic synthesis has also shown promise in accelerating reactions and improving regioselectivity. researchgate.net

The stability of the furan ring under certain reaction conditions can also be a concern. Furan is susceptible to degradation in the presence of strong acids or oxidizing agents, which are sometimes employed in phenanthridine synthesis. The development of milder reaction conditions and protective group strategies are crucial for preserving the integrity of the furan moiety throughout the synthetic sequence. nih.gov

Strategies to overcome these synthetic hurdles are summarized in the table below:

| Synthetic Challenge | Strategies for Overcoming | Key Advantages |

| Low yields and harsh conditions in phenanthridine synthesis | Palladium-catalyzed cross-coupling reactions, Microwave-assisted synthesis. mdpi.comacs.orgresearchgate.net | Higher yields, milder conditions, better functional group tolerance. researchgate.netacs.org |

| Poor regioselectivity in functionalization | Use of directing groups, exploring alternative catalytic systems. researchgate.net | Improved control over substituent placement, access to specific isomers. |

| Furan ring instability | Development of milder reaction conditions, use of protective groups. nih.gov | Preservation of the furan moiety, broader applicability of synthetic methods. |

Limitations in Current Mechanistic Understanding

While significant progress has been made in synthesizing furan-phenanthridine hybrids, a complete understanding of the underlying reaction mechanisms remains elusive in some cases. For instance, the precise mechanistic details of some palladium-catalyzed cyclization reactions are still under investigation. nih.gov A deeper understanding of the catalytic cycle, including the roles of ligands and additives, is needed to optimize these transformations further. nih.gov

Similarly, the mechanisms of multicomponent reactions used to construct these complex scaffolds can be intricate and are not always fully elucidated. researchgate.net Unraveling these pathways is essential for predicting reaction outcomes, improving yields, and expanding the substrate scope.

The lack of detailed kinetic and computational studies for many of the reported synthetic routes is another limitation. Such studies could provide valuable insights into transition states, reaction intermediates, and the factors that govern selectivity. nih.gov This knowledge would be instrumental in the rational design of more efficient and selective synthetic methods.

Emerging Research Frontiers for Furan-Phenanthridine Hybrid Compounds

The unique structural combination of furan and phenanthridine moieties opens up several exciting avenues for future research. One of the most promising areas is the exploration of their potential as biologically active agents. Phenanthridine derivatives are known to exhibit a wide range of pharmacological activities, and the incorporation of a furan ring could lead to novel compounds with enhanced or unique biological profiles. researchgate.net

The development of furan-phenanthridine hybrids as materials for organic electronics is another burgeoning field. The extended π-conjugated system of these molecules suggests potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). acs.org Future research will likely focus on tuning the electronic properties of these compounds through synthetic modification to optimize their performance in such devices.

The design and synthesis of novel fluorescent probes based on the furan-phenanthridine scaffold is also a promising direction. The inherent fluorescence of many phenanthridine derivatives can be modulated by the furan substituent, leading to the development of sensors for ions, small molecules, and biological macromolecules. core.ac.uk

Directions for Further Computational and Experimental Investigations

To advance the field of furan-phenanthridine chemistry, a concerted effort involving both computational and experimental approaches is necessary.

Computational Investigations:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to investigate reaction mechanisms, predict the geometries of reactants, intermediates, and products, and calculate spectroscopic properties. google.se This can aid in understanding reaction pathways and designing more efficient syntheses.

Molecular Docking and Dynamics Simulations: For biologically active compounds, computational docking and molecular dynamics simulations can be used to predict binding modes with target proteins and to understand structure-activity relationships. researchgate.netnih.gov This can guide the design of more potent and selective drug candidates.

Time-Dependent DFT (TD-DFT) Calculations: TD-DFT can be used to predict the electronic absorption and emission spectra of furan-phenanthridine derivatives, which is crucial for the development of new materials for optoelectronic applications.

Experimental Investigations:

Development of Novel Synthetic Methodologies: There is a continuing need for the development of more efficient, selective, and environmentally friendly methods for the synthesis of furan-phenanthridine hybrids. This includes the exploration of new catalysts, reaction conditions, and multicomponent reaction strategies. researchgate.netmdpi.com

In-depth Mechanistic Studies: Detailed experimental studies, including kinetic analysis, isotope labeling experiments, and the isolation and characterization of reaction intermediates, are needed to elucidate reaction mechanisms.

Comprehensive Photophysical Characterization: A thorough investigation of the photophysical properties of new furan-phenanthridine compounds, including absorption and emission spectra, fluorescence quantum yields, and lifetimes, is essential for their application in materials science.

Biological Evaluation: Systematic biological screening of new furan-phenanthridine derivatives against a range of biological targets is crucial to uncover their therapeutic potential. researchgate.net

The table below outlines key areas for future investigations:

| Research Area | Computational Approaches | Experimental Approaches |

| Synthetic Methodology | DFT calculations to model reaction pathways. google.se | Development of new catalytic systems and multicomponent reactions. researchgate.netmdpi.com |

| Mechanistic Understanding | DFT and ab initio calculations to study transition states. | Kinetic studies, isotope labeling, and intermediate trapping. |

| Biological Applications | Molecular docking and dynamics simulations. researchgate.netnih.gov | In vitro and in vivo biological screening. researchgate.net |

| Materials Science | TD-DFT calculations to predict photophysical properties. | Synthesis and characterization of new materials for optoelectronics. |

Q & A

Q. Methodological Answer :

- Electronic Effects : Electron-rich aryl groups (e.g., p-diethylamino-phenyl) in difluoromethylborates enhance radical stability, improving cyclization yields (e.g., 53% vs. <30% for electron-deficient analogs) . Methoxy groups in biaryl oximes facilitate UV-mediated cyclization by acting as leaving groups, reducing steric hindrance .

- Steric Effects : Bulky substituents at the 2-position of biphenyl isocyanides slow intramolecular HAS, favoring undesired intermolecular coupling. Use linear alkyl chains (e.g., ethyl) to minimize steric interference .

Validation : Compare yields and byproduct profiles via HPLC or GC-MS to assess substituent impact .

Basic Question: What safety precautions are critical when handling this compound in laboratory settings?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Wear EN 166-compliant safety goggles, nitrile gloves, and lab coats. Use NIOSH P95 respirators if dust or aerosols form .

- Storage : Store in airtight containers in cool (<25°C), ventilated areas away from UV light .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory distress . Note : Toxicity data (acute/chronic) remain uncharacterized; treat as a potential irritant .

Advanced Question: How can contradictory yield data across synthetic methods be reconciled, and what analytical tools resolve mechanistic ambiguities?

Q. Methodological Answer :

- Yield Discrepancies : Photoredox methods (40–60% ) often underperform vs. palladium-catalyzed routes (53–70% ) due to competing radical recombination. UV-mediated cyclization (41% ) is limited by incomplete N–O bond cleavage.

- Mechanistic Probes :

- EPR Spectroscopy : Detect radical intermediates (e.g., imidoyl radicals) during photoredox reactions .

- DFT Calculations : Model transition states to identify rate-limiting steps (e.g., HAS vs. radical generation) .

- Isotopic Labeling : Use ¹³C-labeled isocyanides to track cyclization pathways via NMR .

Basic Question: What analytical techniques are essential for characterizing this compound and its intermediates?

Q. Methodological Answer :

- NMR (¹H/¹³C) : Confirm regiochemistry of furan substitution (e.g., δ 7.2–7.8 ppm for aromatic protons) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 273.112) .

- X-ray Crystallography : Resolve stereochemical ambiguities in cyclized products .

Advanced Question: What emerging applications of this compound derivatives exist in catalysis or biomedicine?

Q. Methodological Answer :

- Solar H₂O₂ Production : Phenanthridine-based covalent organic frameworks (COFs) enhance charge separation, achieving 2e⁻ water oxidation (WOR) with 80% quantum efficiency .

- Antimicrobial Agents : Analogues like 6-(prop-2-ynyl)benzo[b]phenanthridines show superior MRSA inhibition (MIC: 0.5 µg/mL) vs. vancomycin, attributed to hydroxyl and vinyl groups at C5/C12 .

- Neuroprotection : Triazole-phenanthridine hybrids inhibit microglial activation (IC₅₀: 3.2 µM) via ROS scavenging, validated in murine neuroinflammation models .

Advanced Question: How do computational methods guide the design of this compound derivatives with tailored properties?

Q. Methodological Answer :

- Molecular Dynamics (MD) : Simulate COF-phenanthridine interfaces to optimize H₂O₂ production by tuning π-π stacking distances .

- QSAR Modeling : Correlate substituent electronegativity with antimicrobial activity (e.g., EDG > EWG for MRSA inhibition) .

- Docking Studies : Predict binding affinities to bacterial topoisomerase IV (ΔG: −9.8 kcal/mol) for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.